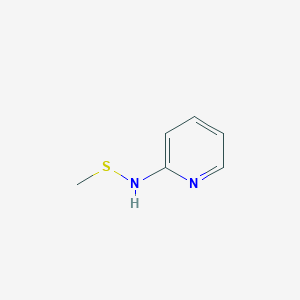
Cyclopropyl(3-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-methoxyphenyl)methanone belongs to a class of organic compounds known for their cyclopropyl and methanone functional groups. These compounds have been studied for various chemical and biological properties.
Synthesis Analysis
Cyclopropyl(3-methoxyphenyl)methanone and its derivatives can be synthesized through various chemical reactions. For instance, Dwivedi et al. (2005) describe a high-yield synthesis of phenyl cyclopropyl methanones, which involves the reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone (Dwivedi et al., 2005).
Molecular Structure Analysis
The molecular structure of cyclopropyl(3-methoxyphenyl)methanone derivatives has been analyzed using various spectroscopic methods. For example, Lakshminarayana et al. (2009) provided a detailed crystal and molecular structure analysis of a similar compound, (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, using X-ray diffraction (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Various chemical reactions involving cyclopropyl(3-methoxyphenyl)methanone have been studied. For instance, Lim et al. (2002) explored the methanolysis of activated cyclopropanes under different conditions, leading to different products depending on whether acidic or basic conditions are used (Lim et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
cyclopropyl-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJNYGMCZQPJDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505135 |
Source


|
| Record name | Cyclopropyl(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-methoxyphenyl)methanone | |
CAS RN |
104271-41-2 |
Source


|
| Record name | Cyclopropyl(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

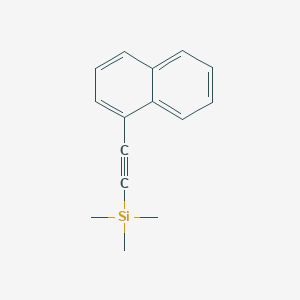
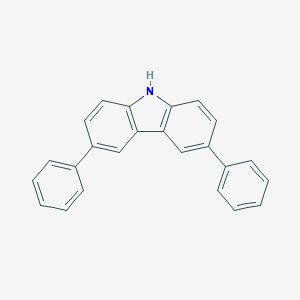



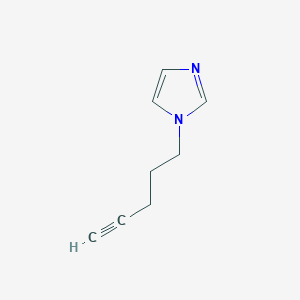
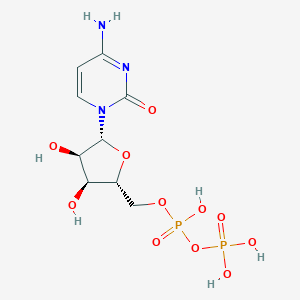
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)


